Metribuzin DADK

Übersicht

Beschreibung

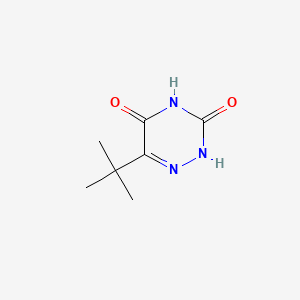

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, also known as 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbizideinsatz

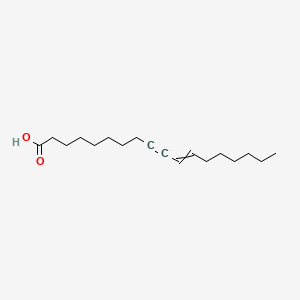

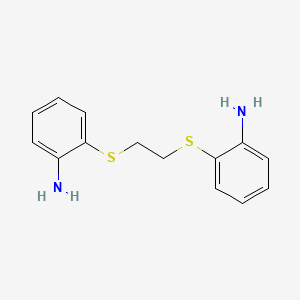

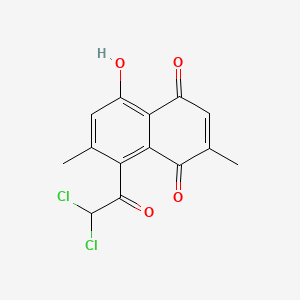

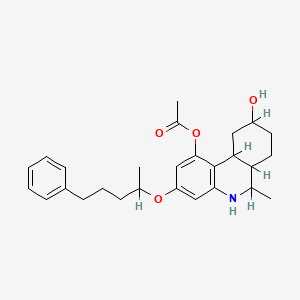

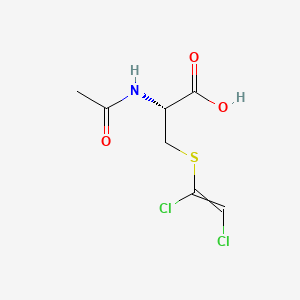

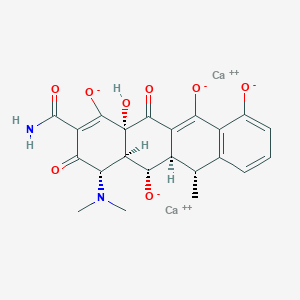

Metribuzin ist ein Triazinon-Herbizid, das sowohl vor als auch nach dem Auflaufen in einer Vielzahl von Kulturen eingesetzt wird {svg_1} {svg_2}. Es wird in der Umwelt zu drei Hauptmetaboliten abgebaut, die eine hohe Wasserlöslichkeit, eine hohe bis sehr hohe Mobilität im Boden und eine geringe bis moderate Persistenz im Boden aufweisen {svg_3} {svg_4}.

Umweltüberwachung

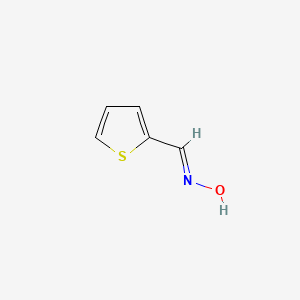

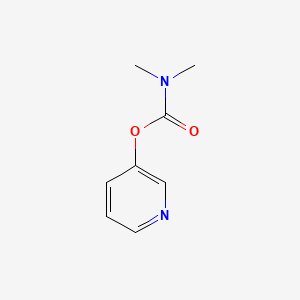

Die Verbindung und ihre Metaboliten können in Boden und Pflanzen mit einer Analysemethode überwacht werden, die auf einer ultraschallgestützten Extraktion und GC-MS/MS-Bestimmung basiert {svg_5} {svg_6}. Dies hilft, das Umweltverhalten des Herbizids und seine Auswirkungen auf das Ökosystem zu verstehen {svg_7}.

Steigerung der Pflanzenproduktivität

Die Kenntnis des Umweltverhaltens von Herbiziden wie Metribuzin ist nützlich für effektive und umweltverträgliche Pflanzenbehandlungen {svg_8}. Dies kann dazu beitragen, die landwirtschaftliche Produktion zu steigern, was entscheidend ist, um den Nahrungsmittelbedarf der wachsenden Weltbevölkerung zu decken {svg_9}.

Synthese neuer Verbindungen

Metribuzin kann zur Synthese einer Reihe von symmetrischen und unsymmetrischen di- und trisubstituierten 1,3,5-Triazinen verwendet werden, die Alkyl-, aromatische, gehinderte, chirale und achirale Hydroxyalkyl-, Ester- und Imidazolgruppen enthalten {svg_10}. Diese Verbindungen können vielfältige Anwendungen in verschiedenen Bereichen haben.

Anti-mikrobielle Aktivität

Es wurde festgestellt, dass einige 1,3,5-Triazinderivate, die aus Verbindungen wie Metribuzin synthetisiert werden können, eine anti-mikrobielle Aktivität aufweisen {svg_11}. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer anti-mikrobieller Medikamente.

Antitumor-Eigenschaften

Bestimmte 1,3,5-Triazine zeigen wichtige biologische Eigenschaften, einschließlich Antitumor-Eigenschaften {svg_12}. Sie werden klinisch zur Behandlung von Lungen-, Brust- und Eierstockkrebs eingesetzt {svg_13}. Daher könnten Metribuzin und seine Derivate möglicherweise in der Krebsforschung und -behandlung eingesetzt werden.

Herstellung von Polymerlichtstabilisatoren

1,3,5-Triazine, eine Klasse von Verbindungen, zu der Metribuzin gehört, werden zur Herstellung von Polymerlichtstabilisatoren verwendet {svg_14}. Dies sind Verbindungen, die, wenn sie Polymeren zugesetzt werden, UV-Licht absorbieren und so die Polymere vor den schädlichen Auswirkungen des Sonnenlichts schützen.

Forschung in der medizinischen Chemie

Die Einführung einer tert-Butylgruppe in einige Heterocyclen, wie der in Metribuzin vorhandenen, verstärkt ihre biologische Aktivität erheblich {svg_15}. Dies macht Metribuzin zu einer wertvollen Verbindung bei der Synthese neuer Medikamentenkandidaten in der medizinischen Chemie {svg_16}.

Wirkmechanismus

Target of Action

Metribuzin DADK, also known as 6-tert-butyl-2H-1,2,4-triazine-3,5-dione or 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a metabolite of the herbicide Metribuzin . The primary target of Metribuzin and its metabolites is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.

Mode of Action

This compound inhibits photosynthesis at PSII by competing with plastoquinone at the QB-binding site on the D1 protein . This competition inhibits electron transport from QA to QB, leading to photooxidation and plant death .

Biochemical Pathways

The inhibition of PSII disrupts the photosynthetic electron transport chain, leading to the cessation of ATP and NADPH production. These molecules are essential for the Calvin cycle, which synthesizes sugars from carbon dioxide. Therefore, the inhibition of PSII leads to the cessation of photosynthesis and energy production, resulting in plant death .

Pharmacokinetics

Metribuzin is degraded in the environment into three major metabolites: diketo-metribuzin (DK), desamino-metribuzin (DA), and desamino-diketo-metribuzin (DADK) . These metabolites have high water solubility, high to very high soil mobility, and low to moderate persistence in soil . This suggests that this compound can be readily absorbed, distributed, metabolized, and excreted in the environment.

Result of Action

The action of this compound results in the inhibition of photosynthesis, leading to the death of the plant . This makes it an effective herbicide for controlling a variety of weed species. The presence of metribuzin and its metabolites in the environment can also pose a risk to non-target organisms and ecosystems .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target areas . Furthermore, its persistence in soil can lead to long-term environmental exposure . Therefore, careful management is required to minimize environmental contamination and harm to non-target organisms.

Eigenschaften

IUPAC Name |

6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)4-5(11)8-6(12)10-9-4/h1-3H3,(H2,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARIFGFXSIZTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052840 | |

| Record name | Metribuzin-DADK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52236-30-3 | |

| Record name | 1,2,4-Triazine-2,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DADK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metribuzin DADK end up in human breast milk?

A1: While the provided research doesn't directly confirm the presence of this compound in breast milk, it highlights the detection of its parent compound, metribuzin, and other metabolites in breast milk samples. [, ] This suggests that metribuzin and its breakdown products, potentially including this compound, can enter the food chain and accumulate in human tissues. The study suggests that fish consumption, a potential source of bioaccumulated metribuzin, could be a contributing factor. []

Q2: What factors influence the degradation of this compound in soil?

A2: Degradation of this compound seems to be influenced by soil properties. The study highlights that abiotic degradation, particularly the de-amination step, is considerably faster in topsoil compared to subsoil. [] This difference is attributed to the higher organic matter content in topsoil, suggesting its role in the degradation process. []

Q3: What are the implications of detecting metribuzin and its metabolites in the environment and human samples?

A3: The detection of metribuzin and its metabolites, potentially including this compound, in breast milk and the environment raises concerns about potential long-term health effects. [, ] While the research doesn't directly assess the toxicity of this compound, the presence of these compounds in the food chain necessitates further investigation into their potential risks for human health, especially for infants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-3-[4-(propan-2-yl)phenyl]propane-1,3-dione](/img/structure/B1207770.png)

![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)